(S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine
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Overview
Description
tert-Butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring. The presence of trideuteriomethylamino group makes it unique due to the incorporation of deuterium atoms, which are isotopes of hydrogen. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trideuteriomethylamino Group: This step involves the incorporation of the trideuteriomethylamino group into the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using trideuteriomethylamine.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trideuteriomethylamino group.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or manganese-oxo species can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Primary alcohols or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine involves its interaction with specific molecular targets. The trideuteriomethylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate: Similar structure but without deuterium atoms.
tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate: Contains an ethyl group instead of a trideuteriomethyl group.
tert-Butyl (2S)-2-[(propylamino)methyl]pyrrolidine-1-carboxylate: Contains a propyl group instead of a trideuteriomethyl group.
Uniqueness
The incorporation of deuterium atoms in (S)-1-Boc-2-(n-methyl-d3-aminomethyl)-pyrrolidine makes it unique. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, providing distinct advantages in research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(trideuteriomethylamino)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1/i4D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOPGDPSLMBDQD-FVSUGRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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